molecular formula C11H21NO3S B15156785 2-(Hexanoylamino)-4-methylsulfanylbutanoic acid CAS No. 21394-52-5

2-(Hexanoylamino)-4-methylsulfanylbutanoic acid

Cat. No.: B15156785
CAS No.: 21394-52-5
M. Wt: 247.36 g/mol
InChI Key: WUVVOUFAPBDGTP-UHFFFAOYSA-N
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Description

2-(Hexanoylamino)-4-methylsulfanylbutanoic acid is an organic compound that belongs to the class of amino acids. It contains both amino and carboxylic acid functional groups, making it a versatile molecule in various chemical and biological processes. This compound is characterized by the presence of a hexanoylamino group and a methylsulfanyl group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hexanoylamino)-4-methylsulfanylbutanoic acid can be achieved through several synthetic routes. One common method involves the acylation of 4-methylsulfanylbutanoic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Hexanoylamino)-4-methylsulfanylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Acyl chlorides, anhydrides, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Amides, esters

Scientific Research Applications

2-(Hexanoylamino)-4-methylsulfanylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(Hexanoylamino)-4-methylsulfanylbutanoic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with enzymes and receptors. The methylsulfanyl group can participate in redox reactions, influencing the compound’s biological activity. The hexanoylamino group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-methylsulfanylbutanoic acid: Lacks the hexanoylamino group, making it less hydrophobic.

    2-(Hexanoylamino)-4-hydroxybutanoic acid: Contains a hydroxyl group instead of a methylsulfanyl group, altering its redox properties.

    2-(Hexanoylamino)-4-methylbutanoic acid: Lacks the sulfanyl group, affecting its chemical reactivity.

Uniqueness

2-(Hexanoylamino)-4-methylsulfanylbutanoic acid is unique due to the presence of both the hexanoylamino and methylsulfanyl groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

21394-52-5

Molecular Formula

C11H21NO3S

Molecular Weight

247.36 g/mol

IUPAC Name

2-(hexanoylamino)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H21NO3S/c1-3-4-5-6-10(13)12-9(11(14)15)7-8-16-2/h9H,3-8H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

WUVVOUFAPBDGTP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(CCSC)C(=O)O

Origin of Product

United States

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